
5-bromo-3-isopropyl-1H-indole
概要
説明
“5-bromo-3-isopropyl-1H-indole” is a chemical compound with the empirical formula C11H12BrN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, often involves a Fischer indolisation process . A process for efficient synthesis of 5-bromoindole has been described in a patent . The process involves a sodium sulfonate substitution reaction, a reaction with an acylation reagent, and an addition reaction with bromine .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The compound is crystalline in nature . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are known to undergo various chemical reactions . For instance, they can participate in Fischer indole synthesis and indole N-alkylation .Physical And Chemical Properties Analysis
“this compound” is a crystalline compound with a molecular weight of 238.12 . It has a melting point of 271.4 °C and is stable up to 290 °C .科学的研究の応用
Crystal Structure Analysis
The compound 5-bromo-1H-indole is utilized in crystal structure analysis. A study by Barakat et al. (2017) involved the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which was characterized using spectroscopic and thermal tools. X-ray single crystal diffraction was used to confirm its structure, with Hirshfeld surface analysis revealing short intermolecular connections (Barakat et al., 2017).
Synthesis of Indole-Based Chalcones
Mphahlele and Maluleka (2016) described a novel approach for the annulation of an indole moiety onto a 1,3-diaryl-2-propen-1-one scaffold. This process included trifluoroacetylation of the resultant indole-based chalcones, yielding 3-trifluoroacetylindole-chalcone derivatives (Mphahlele & Maluleka, 2016).
Development of Peptide Deformylase Inhibitors
A study by Petit et al. (2009) synthesized indole compounds derived from 5‐bromo‐1H‐indole‐3‐acetohydroxamic acid. These compounds were evaluated for their inhibitory activities against peptide deformylases, which are important in antibacterial drug discovery (Petit et al., 2009).
Synthesis of Functionalized Indoles and Indazoles
Witulski et al. (2005) explored the reactivity and selectivity of 3-iodoindoles, 5-bromo-3-iodoindoles, and 5-bromo-3-iodoindazoles in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. This led to the synthesis of a range of new functionalized indoles and indazoles, potentially useful as 5-HT receptor ligands (Witulski et al., 2005).
Antimicrobial Activity Screening
Mageed et al. (2021) described the antimicrobial activity evaluation of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. These compounds showed high antibacterial activity, demonstrating their potential for pharmaceutical applications (Mageed et al., 2021).
Synthesis of Anticancer Agents
Yılmaz et al. (2020) synthesized 3-bromo-1-ethyl-1H-indole and evaluated its biological properties, including antioxidant, antimicrobial, and anticancer activities. The study found that the compound demonstrated substantial selective cytotoxicity towards cancer cell lines, suggesting its potential as an anticancer agent (Yılmaz et al., 2020).
Development of Antifouling Agents
Chunhua et al. (2021) synthesized indole ester derivatives containing acrylamide groups based on 5-bromo-1H-indole for use as antifouling agents. These compounds showed better antibacterial activity and algae inhibition performance compared to reference compounds, making them promising for antifouling applications (Chunhua et al., 2021).
Synthesis of Naratriptan Hydrochloride Intermediate
Shashikumar et al. (2010) developed an improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of naratriptan hydrochloride, a migraine medication. This novel one-pot synthetic procedure provided a scalable approach for this important pharmaceutical compound (Shashikumar et al., 2010).
Safety and Hazards
将来の方向性
The future directions for “5-bromo-3-isopropyl-1H-indole” could involve further exploration of its biological activities and potential therapeutic applications . Additionally, the development of more efficient synthesis methods, such as one-pot, three-component protocols, could be a promising area of research .
作用機序
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 5-bromo-3-isopropyl-1H-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities , suggesting that they may influence multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may exert a variety of effects at the molecular and cellular levels.
特性
IUPAC Name |
5-bromo-3-propan-2-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNRLQRIMLEPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328172.png)
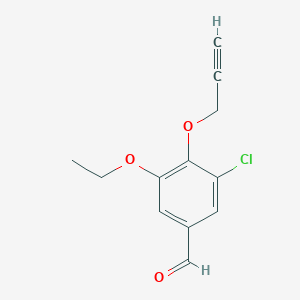
![4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid](/img/structure/B3328184.png)
![4-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328191.png)
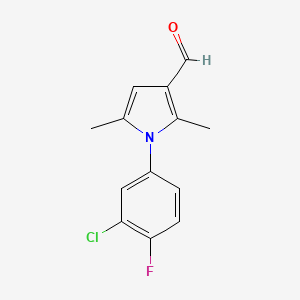

![3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328218.png)
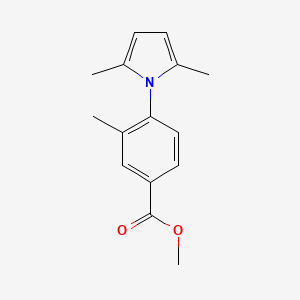
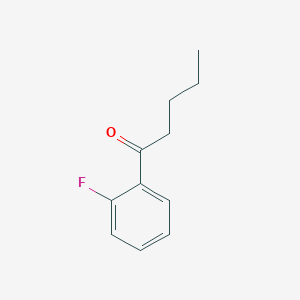
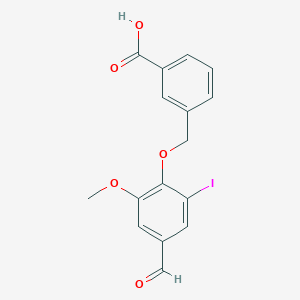
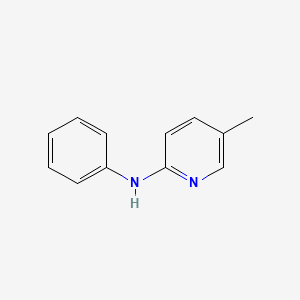
![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)
![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)
![4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328284.png)